RO5126766
描述
阿伏替尼是一种新型的小分子抑制剂,靶向 Ras-Raf-MEK-ERK 信号通路。它正在开发作为多种癌症的潜在治疗方法,包括低级别浆液性卵巢癌。 阿伏替尼以其抑制 MEK 激酶活性的能力而闻名,同时还阻止了上游 RAF 对 MEK 的补偿性重新激活,使其成为癌症治疗中很有希望的候选药物 .
科学研究应用
阿伏替尼具有广泛的科学研究应用,包括:
化学: 用作研究 Ras-Raf-MEK-ERK 信号通路的工具化合物。
生物学: 研究其对癌细胞增殖、凋亡和信号转导的影响。
医学: 正在进行临床试验,用于治疗低级别浆液性卵巢癌、黑色素瘤和其他癌症。
作用机制
阿伏替尼通过特异性靶向并抑制 Raf 和 MEK 的激酶活性来发挥作用。这种抑制作用破坏了 Raf/MEK 介导的信号转导通路,导致肿瘤细胞增殖和存活的抑制。 该化合物诱导了 MEK 与 ARAF、BRAF 和 CRAF 的失活复合物,通过最大限度地抑制 RAS 通路,产生了更完整、更持久的抗肿瘤反应 .
生化分析
Biochemical Properties
RO5126766 plays a crucial role in biochemical reactions, particularly in the RAF/MEK signaling pathway . It interacts with key enzymes and proteins such as RAF and MEK . The nature of these interactions is inhibitory, with this compound preventing the phosphorylation of MEK by RAF, forming a stable RAF–MEK complex .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces G1 cell cycle arrest in melanoma cell lines with the BRAF V600E or NRAS mutation . This arrest is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound is an allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF–MEK complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the inhibitory effects of this compound on both pERK and pMEK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, significant decreases in [18 F]FDG uptake were detected in vivo on day 1 with 0.3 mg/kg and ex vivo on day 3 with 0.1 mg/kg this compound
Metabolic Pathways
This compound is involved in the RAF/MEK signaling pathway . It interacts with key enzymes in this pathway, including RAF and MEK
Transport and Distribution
It is known that this compound is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity in various solid cancers , but the specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, require further study.
Subcellular Localization
Given that this compound is involved in the RAF/MEK signaling pathway , it is likely that it localizes to specific compartments or organelles where this pathway is active
准备方法
合成路线和反应条件
阿伏替尼的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
阿伏替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,并具有严格的质量控制措施,以确保最终产品的稳定性和安全性。 在工业环境中,通常使用自动化反应器和连续流系统来提高生产能力 .
化学反应分析
反应类型
阿伏替尼会经历各种化学反应,包括:
氧化: 阿伏替尼可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用胺和硫醇等亲核试剂.
主要形成的产物
相似化合物的比较
类似化合物
曲美替尼: 另一种用于癌症治疗的 MEK 抑制剂。
克比替尼: 一种 MEK 抑制剂,与其他治疗方法联合用于治疗黑色素瘤。
色瑞替尼: 一种用于治疗神经纤维瘤病 1 型的 MEK 抑制剂.
阿伏替尼的独特性
阿伏替尼的独特之处在于其双重作用机制,既抑制 MEK 激酶活性,又抑制上游 RAF 对 MEK 的补偿性重新激活。 这种双重抑制导致对 Ras-Raf-MEK-ERK 信号通路的更有效抑制,使其成为联合治疗的有希望的候选药物,并克服了癌症治疗中的耐药机制 .
属性
IUPAC Name |
3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMJFBMMJUMSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
Record name | Avutometinib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Avutometinib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946128-88-7 | |
Record name | RO-5126766 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5126766 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avutometinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。